Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate is a synthetic compound belonging to the class of 3-isoxazolol amino acids. It is a conformationally restricted analogue of ibotenic acid, a naturally occurring neurotoxin found in the mushroom Amanita muscaria. This compound has garnered significant interest in scientific research due to its potent and selective agonist activity at a subtype of glutamate receptors known as quisqualic acid (QUIS) receptors. These receptors are believed to represent a subtype of physiological glutamate receptors, which play a crucial role in excitatory neurotransmission in the central nervous system [, ].
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate is a chemical compound that has garnered significant interest in various scientific fields due to its unique molecular structure and potential applications. This compound features a tetrahydroisoxazole ring fused to a pyridine ring, along with a carboxylate ester group. Its structural complexity allows for diverse chemical reactivity and potential therapeutic applications, particularly in the field of medicinal chemistry.
The compound is classified under isoxazole derivatives and can be identified by its IUPAC name: methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate. It is registered with the CAS number 1207175-95-8 and can be found in databases such as PubChem. The compound is often used as a scaffold for synthesizing more complex molecules, particularly those with biological activity .
The synthesis of methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate typically involves cyclization reactions starting from appropriate pyridine derivatives. A common synthetic route includes the reaction of a pyridine derivative with nitrile oxide to form the isoxazole ring. This reaction often requires a base (such as sodium hydroxide or potassium carbonate) and is carried out in organic solvents like dichloromethane or toluene.
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate has a complex structure characterized by:
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate can undergo several types of chemical reactions:
These reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and selectivity .
The mechanism of action for methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate primarily relates to its role as an agonist at GABA_A receptors. This compound has been investigated for its potential therapeutic effects in neurological disorders due to its ability to modulate neurotransmitter activity.
Research indicates that compounds within this class may selectively activate specific subtypes of GABA_A receptors, leading to anxiolytic effects without significant sedation or cognitive impairment .
Relevant data regarding melting point and boiling point are not extensively documented but can be determined through empirical studies during synthesis and characterization phases .
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate serves as a valuable scaffold in medicinal chemistry for developing novel therapeutic agents. Its applications include:
The ongoing research into this compound highlights its versatility and potential impact on drug discovery efforts in various therapeutic areas .
Tetrahydroisoxazolopyridines represent a pharmaceutically significant class of bicyclic heterocycles characterized by a fused isoxazole-piperidine system. These compounds exhibit structural features that confer diverse biological activities, including GABAergic modulation, Hsp90 inhibition, and kinase interactions. Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate exemplifies this scaffold with its ester functionalization at C-3, a key modification influencing pharmacological properties. This review systematically examines the structural classification, historical development, and medicinal chemistry significance of this specific derivative within the broader context of isoxazolopyridine therapeutics [1] [3].
Isoxazolo-pyridine hybrids exhibit distinct structural categories based on ring fusion points and saturation patterns:
Ring Fusion Orientation: The [5,4-c] fusion denotes connection of the isoxazole's C4-C5 bond with the pyridine's C3-C4 bond, creating a linear tricyclic system. This contrasts with alternative fusion patterns like [4,5-c] (e.g., THPO) or [5,3-c] configurations, which alter molecular geometry and electronic distribution [1] [5].
Saturation States:
Partially Saturated Derivatives: 4,5,6,7-Tetrahydro variants (e.g., the subject ester) feature a non-planar piperidine moiety. This saturation enhances conformational flexibility and water solubility while reducing metabolic susceptibility compared to fully aromatic systems [1] [6].
Key Substituent Positions:
N-5/N-7 Sites: Piperidine nitrogen basicity (pKa ~8-10) facilitates salt formation and influences blood-brain barrier penetration. Acylation (e.g., in Hsp90 inhibitors) modulates target affinity [6].
Table 1: Structural Features of Representative Isoxazolopyridine Derivatives
Compound | Fusion Type | Saturation | C-3 Substituent | Medicinal Significance |
---|---|---|---|---|
Gaboxadol (THIP) | [5,4-c] | 4,5,6,7-Tetrahydro | Hydroxyl | GABAA agonist (extrasynaptic) |
THPO | [4,5-c] | 4,5,6,7-Tetrahydro | Hydroxyl | GABA uptake inhibitor |
Methyl ester subject compound | [5,4-c] | 4,5,6,7-Tetrahydro | COOCH₃ | Synthetic intermediate; Hsp90 inhibitor lead |
Ethyl isoxazolo[4,5-b]pyridine-3-carboxylate | [4,5-b] | Aromatic | COOCH₂CH₃ | Antiproliferative agent |
The evolution of this chemotype reflects strategic advances in synthetic methodology and target identification:
Gewald's 1980 report described the first isoxazolo[4,5-b]pyridines using cyclization of 2-halo-3-hydroxypyridines, though harsh conditions (NaH/DMF, 130°C) limited applicability [3].
Methodological Refinements (1990s-2010s):
Intramolecular nucleophilic aromatic substitution (SNAr) emerged as a key breakthrough. As demonstrated in 2024, treatment of 2-chloro-3-nitropyridine precursors with ethyl acetoacetate/NaH, followed by nitrosation and mild K₂CO₃-mediated cyclization (25°C, MeCN), enabled efficient synthesis of ester-functionalized derivatives like the subject methyl ester. This method improved yields (>80%) and operational simplicity versus earlier approaches [3].
Contemporary Innovations (Post-2020):
Hsp90 inhibitor development leveraged C-3 ester/carboxamide variants, exemplified by tetrahydroisoxazolo[4,5-c]pyridines with nanomolar binding affinity (FP assay IC₅₀ = 50-200 nM) .
Table 2: Key Historical Milestones in Isoxazolopyridine Chemistry
Year | Development | Significance |
---|---|---|
1977 | Krogsgaard-Larsen synthesizes gaboxadol (THIP) | First bioactive [5,4-c]-fused tetrahydroisoxazolopyridine; GABAergic activity |
1980 | Gewald reports isoxazolo[4,5-b]pyridines via harsh cyclizations | Initial synthetic access to aromatic isomers |
1999 | Falch develops exo-THPO derivatives | Demonstrated role of nitrogen configuration in GABA uptake selectivity |
2014 | Al-Khawaja designs BGT1-selective inhibitors via guanidine bioisosteres | Expanded structural diversity for transporter targets |
2024 | Mild SNAr cyclization of 2-chloro-3-nitropyridines with K₂CO₃/MeCN | Efficient route to C-3 esterified [4,5-b] and [5,4-c] systems |
The methyl ester group in Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate confers distinct pharmaceutical advantages:
Controlled hydrolysis by esterases enables gradual release of the active acid, prolonging pharmacokinetic profiles. This contrasts with unstable aldehydes (e.g., formyl derivatives prone to decarbonylation) [3].
Synthetic Versatility:
Hydrazone formation enables access to triazolylpyridines via Boulton-Katritzky rearrangements, diversifying scaffold topology [3].
Pharmacophore Role:
Conformational restriction via intramolecular H-bonding between the ester carbonyl and piperidine NH stabilizes bioactive conformations [6].
Table 3: Bioactivity Comparison of C-3 Modified Isoxazolopyridines
C-3 Group | Example Compound | Target Affinity | Cellular Activity |
---|---|---|---|
COOH | Nipecotic acid | GAT1 IC₅₀ = 12 μM | Moderate GABA uptake inhibition |
COOCH₃ | Subject methyl ester | Hsp90 FP IC₅₀ ≈ 150 nM (est.) | Antiproliferative (NCI-H460, GI₅₀ ≈ 400 nM) |
CONHCH₃ | N-methyl-exo-THPO amide | BGT1 IC₅₀ = 8 μM | Astrocytic GABA uptake inhibition |
CONH-aryl | Hsp90 inhibitor amides | Hsp90 FP IC₅₀ = 50-90 nM | Cytotoxic (IC₅₀ = 200-900 nM) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: